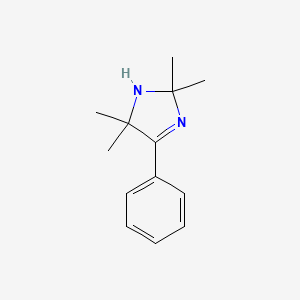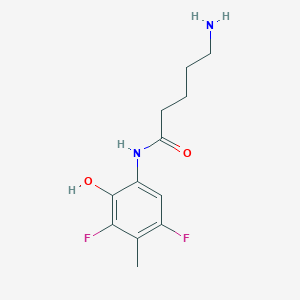
1,6-Dihydropentalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dihydropentalene is an organic compound with the molecular formula C₈H₈. It is a bicyclic hydrocarbon that has garnered interest due to its unique structural and electronic properties. The compound is part of the pentalene family, which is known for its anti-aromatic characteristics. This anti-aromaticity arises from the compound’s 8π electron system, which makes it an intriguing subject for theoretical and synthetic organic chemists .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6-Dihydropentalene can be synthesized through various methods. One common approach involves the controlled, anaerobic pyrolysis of suitable precursors such as isodicyclopentadiene. This method involves treating dihydrodicyclopentadiene with acetic anhydride and selenium dioxide, followed by dehydration over alumina at high temperatures .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up with appropriate modifications to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Dihydropentalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pentalenone derivatives.
Reduction: Reduction reactions can yield dihydropentalene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pentalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include selenium dioxide and acetic anhydride.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkali metal bases (Li, Na, K) are employed for deprotonative metalation.
Major Products Formed
Oxidation: Pentalenone derivatives.
Reduction: Dihydropentalene derivatives.
Substitution: Various substituted pentalenes depending on the reagents used.
Applications De Recherche Scientifique
1,6-Dihydropentalene has several scientific research applications:
Chemistry: Used as a ligand in organometallic chemistry and homogeneous catalysis.
Biology: Investigated for its potential biological activity due to its unique structure.
Industry: Used in the synthesis of complex organic molecules and materials.
Mécanisme D'action
The mechanism of action of 1,6-Dihydropentalene involves its interaction with various molecular targets and pathways. The compound’s anti-aromatic nature and electronic properties allow it to participate in unique chemical reactions. For example, its radical cation can undergo photochemical formation from bicyclo[3.3.0]octa-2,6-diene-4,8-diyl cation, involving hydrogen shifts and tautomerization .
Comparaison Avec Des Composés Similaires
1,6-Dihydropentalene can be compared with other similar compounds such as:
1,5-Dihydropentalene: Similar structure but different electronic properties.
1,4-Dihydropentalene: Another isomer with distinct reactivity.
Pentalene: The parent compound with a fully conjugated 8π electron system.
These compounds share the bicyclic structure but differ in their electronic properties and reactivity, making this compound unique in its applications and behavior.
Propriétés
Numéro CAS |
89654-25-1 |
|---|---|
Formule moléculaire |
C8H8 |
Poids moléculaire |
104.15 g/mol |
Nom IUPAC |
1,6-dihydropentalene |
InChI |
InChI=1S/C8H8/c1-3-7-5-2-6-8(7)4-1/h1-3,5H,4,6H2 |
Clé InChI |
YJEVAUSLDPCMNO-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC2=C1CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


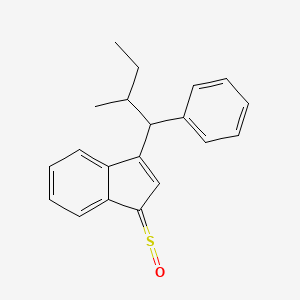
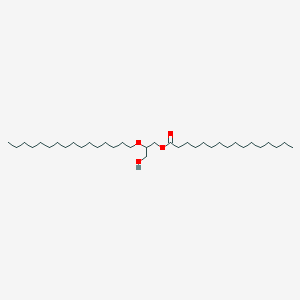
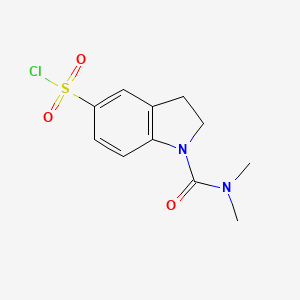
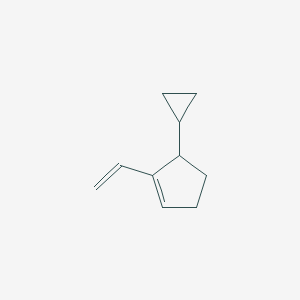
![5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol](/img/structure/B14376098.png)
![2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride](/img/structure/B14376102.png)
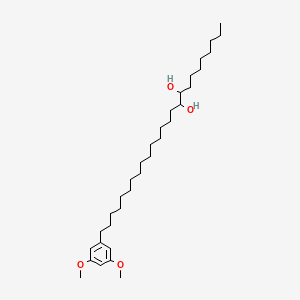
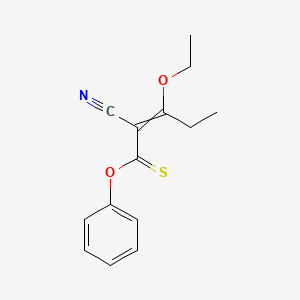

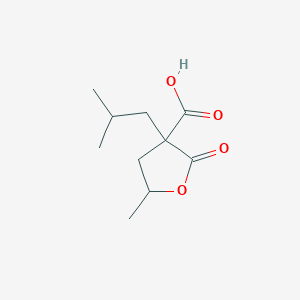
![5-[(5-Chloro-1,3-benzothiazol-2-YL)sulfanyl]pentanoyl chloride](/img/structure/B14376128.png)
![N-Butyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14376137.png)
